3,5-dimethoxy-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]benzamide
Overview
Description
3,5-dimethoxy-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]benzamide is a useful research compound. Its molecular formula is C16H21N3O3 and its molecular weight is 303.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.15829154 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of compounds similar to 3,5-dimethoxy-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]benzamide involves complex reactions leading to the formation of distinct regioisomers and chemoselectivity, exemplified by the synthesis of methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate and N-{5-benzoyl-2-[(Z)-2-methoxyethenyl]-4-methylphenyl}benzamide. These processes are characterized by specific intramolecular and intermolecular interactions, including hydrogen bonding and π-π interactions, essential for the stability and crystalline structures of the synthesized compounds (Kranjc et al., 2011). Further research on similar compounds involves the synthesis and crystal structure analysis of N-[5-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide, highlighting the significance of N–H···O interactions and supramolecular aggregation controlled by π–π interactions (Kranjc et al., 2012).
Antibacterial and Antiviral Activity
Derivatives of this compound have been explored for their potential antibacterial and antiviral activities. Studies on analogs of benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable antiavian influenza virus activity, indicating the potential of these compounds in antiviral research (Hebishy et al., 2020).
Anticancer Properties
Research on benzamide derivatives, including structures similar to this compound, has identified promising anticancer properties. For example, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and evaluated as anti-inflammatory and analgesic agents, with some compounds exhibiting significant inhibition of COX-2 selectivity and demonstrating analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Enzymatic Inhibition and Molecular Interaction Studies
The synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides and their evaluation against human recombinant alkaline phosphatases and recombinant human and rat ecto-5′-nucleotidases have highlighted the potential of these compounds in the field of medicinal chemistry, particularly for targeting nucleotide protein interactions (Saeed et al., 2015).
Properties
IUPAC Name |
3,5-dimethoxy-N-[3-(4-methylpyrazol-1-yl)propyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-12-10-18-19(11-12)6-4-5-17-16(20)13-7-14(21-2)9-15(8-13)22-3/h7-11H,4-6H2,1-3H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUZIFHIJDLKIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCCNC(=O)C2=CC(=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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